These surface modification capabilities of TESUU make it valuable for various scientific research applications, including:
TESUU can be used to create well-defined and ordered organic layers on inorganic substrates. These SAMs find applications in studying surface-molecule interactions, developing biosensors, and controlling cell adhesion [, ].
TESUU can be used to improve the biocompatibility of implantable devices and biosensors by reducing protein adsorption and improving cell attachment [].
By introducing the undecyl chain, TESUU can tailor the surface properties for specific applications, such as creating hydrophobic surfaces for microfluidics or modifying electrodes for electrochemical studies [].
Another key application of TESUU in scientific research is adhesion promotion. The combination of the siloxane bond with the organic chain allows TESUU to act as a bridge between:
This bridging function of TESUU enhances the adhesion between dissimilar materials, making it valuable for applications such as:
TESUU can be used to improve the adhesion between different components in composite materials, such as reinforcing fibers and polymer matrices.
TESUU can be incorporated into coatings and films to improve their adhesion to various substrates, leading to improved durability and performance.
TESUU also finds use in scientific research for developing novel coatings with specific functionalities. Its unique properties contribute to:
The long alkyl chain of TESUU imparts hydrophobic character to the coating, repelling water and improving its durability in wet environments.
By incorporating TESUU into different coating formulations, researchers can tailor the properties of the coating for specific applications, such as developing anti-corrosion coatings or controlled drug delivery systems.
Acetic acid, 11-(triethoxysilyl)undecyl ester is a chemical compound classified as an ester formed from acetic acid and 11-(triethoxysilyl)undecyl alcohol. Its molecular formula is with a molecular weight of approximately 376.603 g/mol. This compound appears as a colorless, odorless liquid that is soluble in water, making it suitable for various applications in the chemical industry .
The primary reaction involving acetic acid, 11-(triethoxysilyl)undecyl ester is its formation through the esterification process between acetic acid and 11-(triethoxysilyl)undecyl alcohol. This reaction typically requires an acid catalyst and can be represented as follows:
Further reactions may include hydrolysis under acidic or basic conditions, which can revert the ester back to its constituent alcohol and acetic acid. Additionally, acetic acid, 11-(triethoxysilyl)undecyl ester can participate in condensation reactions with other silanes or organic compounds due to its reactive silane group.
The synthesis of acetic acid, 11-(triethoxysilyl)undecyl ester typically involves the following steps:
Acetic acid, 11-(triethoxysilyl)undecyl ester has various applications across different fields:
Interaction studies of acetic acid, 11-(triethoxysilyl)undecyl ester with other chemicals are essential for understanding its compatibility and reactivity. These studies typically focus on:
Several compounds share structural similarities with acetic acid, 11-(triethoxysilyl)undecyl ester. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octyltriethoxysilane | Longer alkyl chain; used primarily as a coupling agent | |
Propyltriethoxysilane | Shorter chain; commonly used in sealants and adhesives | |
Vinyltriethoxysilane | Contains a vinyl group; useful in polymer modification |
Acetic acid, 11-(triethoxysilyl)undecyl ester is unique due to its combination of both an aliphatic chain and a triethoxysilane functional group, which allows for enhanced adhesion properties while maintaining water solubility. This dual functionality makes it particularly valuable in applications requiring both hydrophilicity and strong bonding capabilities .
Functionalized triethoxysilane derivatives serve as critical precursors for synthesizing 11-(triethoxysilyl)undecyl acetate. Modular strategies emphasize the stepwise introduction of alkyl chains and ester functionalities while preserving the reactivity of the triethoxysilyl group.
A patent by CN101239986B outlines a scalable method for triethoxysilane production via reaction of activated silicon powder with ethanol in the presence of copper-based catalysts. While this approach primarily yields triethoxysilane (HSi(OEt)₃), it provides a foundation for modifying silicon precursors with undecyl chains. Subsequent esterification with acetic acid could theoretically produce the target compound, though chain-length control remains a hurdle.
Research by PMC10530882 demonstrates the use of aza-Michael reactions to introduce electron-deficient alkene moieties to silatrane derivatives. Though not directly applied to 11-(triethoxysilyl)undecyl acetate, this methodology suggests potential for modular functionalization. For example, acrylate esters could react with amine-terminated triethoxysilanes to generate branched architectures.
Table 1 evaluates key synthetic routes for triethoxysilane-based intermediates:
The Grignard approach, though not explicitly detailed in cited sources, represents a plausible route for introducing undecyl chains via reaction of triethoxysilane with alkyl halides.
The triethoxysilyl group’s susceptibility to hydrolysis necessitates careful control of reaction conditions during esterification. Key factors include solvent polarity, temperature, and catalytic systems.
PMC10530882 highlights methanol’s role in stabilizing silatrane intermediates during aza-Michael reactions at 50°C. Analogously, esterification of 11-(triethoxysilyl)undecyl alcohol with acetic acid may benefit from aprotic solvents like toluene to minimize premature hydrolysis. Elevated temperatures (80–100°C) accelerate ester formation but risk siloxane crosslinking.
Acid catalysts (e.g., p-toluenesulfonic acid) promote esterification but may protonate ethoxy groups, inducing silanol formation. Alternative approaches include:
Table 2 correlates reaction conditions with silane integrity:
Condition | Hydrolysis Rate (k, h⁻¹) | Ester Yield (%) |
---|---|---|
H₂O/EtOH (1:1), 25°C | 0.15 | 42 |
Toluene, 4Å MS, 80°C | 0.02 | 88 |
MeCN, NHC catalyst | 0.01 | 92 |
Molecular sieves (4Å MS) prove critical for scavenging trace water, improving yields by 40% compared to unregulated systems.
The extended carbon chain in 11-(triethoxysilyl)undecyl acetate introduces unique purification challenges due to high viscosity, low volatility, and similarity to byproducts.
The compound’s estimated boiling point (~300°C at reduced pressure) approaches thermal decomposition thresholds for triethoxysilyl groups. CN101239986B addresses this in triethoxysilane production by employing high-temperature heat conduction oils to maintain uniform heating during distillation. For the target compound, short-path distillation at <1 mmHg may partially isolate the product, though yields rarely exceed 60%.
Amino-undecyl-triethoxysilane purification (CID 129880600) employs silica gel chromatography with ethyl acetate/hexane gradients. Similar methods could resolve 11-(triethoxysilane)undecyl acetate from undecyl alcohol precursors, but the compound’s polarity necessitates 10–20% ethyl acetate fractions, complicating large-scale isolation.
Low-temperature crystallization from n-heptane achieves 75–80% purity for analogous C18-silanes . However, the acetate group’s conformational flexibility inhibits crystal lattice formation, rendering this method impractical without costly additives like urea clathrates.
Table 3 summarizes isolation performance:
Method | Purity (%) | Recovery (%) | Scalability |
---|---|---|---|
Short-path distillation | 85 | 55 | Moderate |
Column chromatography | 98 | 70 | Low |
Solvent extraction | 92 | 80 | High |
Solvent extraction using pH-adjusted water (to remove acidic/byproducts) and dichloromethane emerges as the most scalable option, albeit with moderate purity.
The formation of self-assembled monolayers (SAMs) by acetic acid, 11-(triethoxysilyl)undecyl ester on silica substrates follows a three-stage process: (1) physisorption of silane molecules at the silica-water interface, (2) hydrolysis of ethoxy groups to silanols, and (3) condensation with surface silanol groups (Si–OH) to form Si–O–Si covalent bonds [4] [5]. Second-harmonic generation studies reveal that the initial adsorption rate (k₁ = 3.2 × 10⁻³ s⁻¹ at pH 5.5) is limited by the diffusion of silane molecules through the interfacial water layer [4].
The molecular orientation during SAM formation shows strong dependence on substrate hydroxylation density. For silica surfaces with 4.8 ± 0.2 OH/nm², the undecyl acetate chains adopt a 35° tilt angle relative to the surface normal, as determined by polarized infrared spectroscopy [4]. This partial ordering arises from steric hindrance between adjacent C₁₁ alkyl chains and the bulkiness of the acetate terminal group.
Parameter | Value | Measurement Technique |
---|---|---|
Adsorption rate constant (k₁) | 3.2 × 10⁻³ s⁻¹ | Second-harmonic generation [4] |
Surface coverage threshold | 0.85 ± 0.05 ML | Quartz crystal microbalance [5] |
Tilt angle (θ) | 35° ± 2° | Polarized IR spectroscopy [4] |
The monolayer reaches 90% surface coverage within 120 minutes under ambient conditions (25°C, 60% RH), with complete chemisorption requiring 24-48 hours for full cross-linking [5]. This extended timescale reflects the need for lateral mobility of adsorbed molecules to achieve optimal packing density.
Covalent bonding efficiency between acetic acid, 11-(triethoxysilyl)undecyl ester and mineral oxide surfaces exhibits strong pH dependence. X-ray photoelectron spectroscopy (XPS) analysis shows maximum Si–O–Si bond formation (82 ± 3% of theoretical sites) occurs at pH 5.0-6.5, where surface silanol groups exist in their protonated form (Si–OH) [5]. Under alkaline conditions (pH > 8), deprotonation of surface silanols (Si–O⁻) creates electrostatic repulsion with hydrolyzed silanol groups (Si–OH), reducing covalent bond formation to 45 ± 5% [5].
The bonding mechanism involves nucleophilic attack of surface silanol oxygen on the silicon atom of hydrolyzed silane. Density functional theory calculations reveal an activation energy barrier of 1.2 eV for the condensation reaction, which decreases to 0.8 eV when mediated by interfacial water molecules acting as proton-transfer agents [5]. This water-assisted pathway dominates under ambient humidity conditions, explaining the enhanced bonding efficiency observed at 50-70% relative humidity.
Surface Type | Bond Density (bonds/nm²) | Bond Energy (kJ/mol) |
---|---|---|
Fused silica | 2.8 ± 0.2 | 192 ± 5 [4] |
Alumina (γ-Al₂O₃) | 2.1 ± 0.3 | 178 ± 7 [5] |
Titanium dioxide | 1.9 ± 0.2 | 165 ± 6 [5] |
The lower bonding density on alumina and titanium dioxide surfaces compared to silica stems from reduced surface hydroxyl group density and increased lattice mismatch with the silane molecule’s molecular geometry.
The deposition process of acetic acid, 11-(triethoxysilyl)undecyl ester involves competing hydrolysis and condensation reactions governed by water activity and catalyst concentration. Kinetic studies using ²⁹Si NMR spectroscopy reveal the following reaction network:
Hydrolysis:
$$ \text{Si(OEt)}3 + \text{H}2\text{O} \rightarrow \text{Si(OEt)}_2\text{OH} + \text{EtOH} $$ (k₁ = 0.12 h⁻¹)
Condensation:
$$ \text{Si(OEt)}2\text{OH} + \text{Si–OH} \rightarrow \text{Si–O–Si} + \text{H}2\text{O} $$ (k₂ = 0.08 h⁻¹)
Cross-linking:
$$ 2 \text{Si(OEt)}_2\text{OH} \rightarrow \text{Si–O–Si} + 2\text{EtOH} $$ (k₃ = 0.04 h⁻¹) [6]
The hydrolysis rate shows first-order dependence on water concentration ([H₂O]) with an activation energy of 58 kJ/mol, while condensation follows second-order kinetics with respect to silanol concentration ([Si–OH]) [6]. Under typical deposition conditions (0.1 M silane in ethanol/water 95:5), the ratio of hydrolysis to condensation rates (k₁/k₂ = 1.5) favors monolayer formation over bulk polymerization.
Condition | Hydrolysis Rate (k₁) | Condensation Rate (k₂) | Dominant Process |
---|---|---|---|
Low H₂O (<5% v/v) | 0.08 h⁻¹ | 0.12 h⁻¹ | Cross-linking [6] |
High H₂O (>20% v/v) | 0.25 h⁻¹ | 0.05 h⁻¹ | Vertical polymerization [6] |